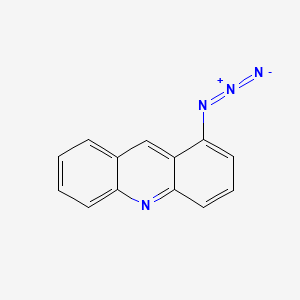

Acridine, 1-azido-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acridine, 1-azido- is a bioactive chemical.

Aplicaciones Científicas De Investigación

Anticancer Applications

Acridine derivatives, including Acridine, 1-azido-, have been extensively studied for their cytotoxic properties against various cancer cell lines. The compound exhibits significant antiproliferative activity, making it a candidate for developing new anticancer therapies.

Case Study: Platinum-Acridine Hybrid Agents

A study explored a platinum-acridine hybrid agent that demonstrated enhanced cytotoxicity compared to traditional cisplatin. In three non-small cell lung cancer (NSCLC) cell lines (NCI-H460, NCI-H522, and NCI-H1435), the hybrid agent showed a cytotoxic enhancement of 40-200 times compared to cisplatin at low nanomolar concentrations. This was attributed to its ability to induce S phase arrest and inhibit DNA synthesis more effectively than cisplatin, suggesting potential for overcoming drug resistance in cancer treatments .

Click Chemistry Applications

Acridine, 1-azido- plays a crucial role in click chemistry, particularly in the azide-alkyne cycloaddition reactions. This methodology allows for the functionalization of biomolecules and the development of trackable drug candidates.

Innovative Approaches

Recent advancements have utilized azide-alkyne cycloaddition to synthesize novel platinum-based anticancer drugs. These methods enhance tumor targeting and provide insights into the biological effects of these drugs at the cellular level. The ability to track drug localization using click chemistry is pivotal for understanding drug mechanisms and resistance .

Photochemical Reactions

The photochemical properties of Acridine, 1-azido- enable its use in various light-driven reactions. The compound can undergo photoinitiated cycloaddition reactions when exposed to low-energy visible light sources.

Mechanistic Insights

Research indicates that acridine-substituted azirines can participate in cycloaddition reactions under blue light irradiation. This property is significant for bioorthogonal conjugation applications, allowing for the integration of fluorescent markers or anchors for further chemical modifications .

Beyond its applications in drug development, Acridine, 1-azido- exhibits various biological activities that contribute to its therapeutic potential.

Biological Activities Overview

Acridine derivatives are known for their:

- Anticancer effects

- Antimicrobial properties

- Antiacetylcholinesterase activity

- Neuroleptic effects

These diverse activities highlight the importance of acridine compounds in developing multi-targeted therapeutic agents .

Data Tables

Análisis De Reacciones Químicas

Photolytic Activation and Mutagenic Activity

1-Azido-acridine derivatives exhibit enhanced biological activity upon photolytic activation. For instance, the 2-azido-analog of 9-aminoacridine demonstrates increased mutagenicity in Salmonella strains (TA1535, TA1537, TA1538) after light exposure, producing frameshift mutations characteristic of intercalating agents . This reaction mechanism involves covalent attachment to DNA via azide-to-nitrene rearrangement upon UV irradiation, forming repairable lesions .

Table 1: Photolytic Activation of Azido-Acridines

[3+2] Azide-Alkyne Cycloaddition (CuAAC)

1-Azido-acridine derivatives participate in copper(I)-catalyzed [3+2] cycloadditions with terminal alkynes to form 1,2,3-triazoles. For example, fluorinated azidoethanes (e.g., 1-azido-1,1,2,2-tetrafluoroethane) react with alkynes to yield 4-substituted N-tetrafluoroethyl-1,2,3-triazoles . These triazoles can undergo further reactions:

-

Rhodium(II)-Catalyzed Transannulation : Conversion of triazoles to N-tetrafluoroethylimidazoles via nitrile transannulation .

-

Triflic Acid Reaction : Acid-mediated denitrogenation of triazoles to β-enamido triflates .

Table 2: Cycloaddition Products and Subsequent Transformations

[3+3] Annulations

Rhodium(III)-catalyzed reactions between aromatic azides and imines yield acridines and phenazines. For example, coupling aromatic azides with azobenzenes or ketone-derived imines produces acridines through intramolecular electrophilic aromatic substitution . This method enables the synthesis of acridine frameworks with azide-derived moieties.

Table 3: Rh(III)-Catalyzed Acridine Synthesis

| Reactants | Products | Mechanistic Steps | Source |

|---|---|---|---|

| Aromatic Azide + Imine | Acridines/Phenazines | Rh(III)-mediated coupling, cyclization |

Reactions with Amines

Table 4: Amine Cycloaddition Products

| Amine Type | Product | Yields (∼) | Source |

|---|---|---|---|

| Alkyl/Cycloalkyl | 5-Substituted Tetrazoles | 70–90% | |

| Benzyl | Tetrazoles | Moderate |

Propiedades

Número CAS |

78276-11-6 |

|---|---|

Fórmula molecular |

C13H8N4 |

Peso molecular |

220.23 g/mol |

Nombre IUPAC |

1-azidoacridine |

InChI |

InChI=1S/C13H8N4/c14-17-16-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)15-12/h1-8H |

Clave InChI |

PQRFAYUCTLLEGK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |

SMILES canónico |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |

Apariencia |

Solid powder |

Key on ui other cas no. |

78276-11-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acridine, 1-azido- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.